Cohumulone - 511-25-1

Cohumulone

Catalog Number: EVT-401248
CAS Number: 511-25-1
Molecular Formula: C20H28O5
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cohumulone is a naturally occurring organic compound classified as an α-acid, a type of prenylated phloroglucinol derivative found in the resin glands (lupulin) of hops (Humulus lupulus L.) [, , , , , , , ]. It is a key contributor to the bitter flavor of beer and possesses several biological activities, making it a subject of interest for scientific research [, , , ]. Cohumulone, along with humulone and adhumulone, makes up the majority of α-acids in hops, with the proportion varying depending on the hop variety [, , ].

Future Directions
  • Further investigation of its antiviral properties: In vitro and in vivo studies are needed to confirm the antiviral activity observed in silico and explore its potential therapeutic applications [].
  • Optimization of its use in brewing: Research can focus on improving the understanding of cohumulone's isomerization and utilization during brewing to better control and predict bitterness levels in finished beer [, ].
  • Developing novel derivatives: Exploring the synthesis and biological activities of cohumulone derivatives, particularly those with enhanced stability and bioavailability, could lead to new applications in various fields [, ].
  • Understanding its role in plant defense: Investigating cohumulone's contribution to hop plant defense mechanisms against pathogens and pests could provide insights for developing sustainable pest management strategies [].

Humulone

    Compound Description: Humulone, like cohumulone, is an alpha-acid found in hops (Humulus lupulus L.). It is a key precursor to the bitter compounds in beer. [] Humulone possesses antibacterial activity, primarily against gram-positive bacteria. [] Structurally, humulone differs from cohumulone only in the side chain attached to the phloroglucinol core. [, , , , , ]

    Relevance: Humulone is a structural analog of cohumulone, sharing the same phloroglucinol core but differing in the side chain. Both compounds contribute to the bitter taste of beer. [, , , , , ] Cohumulone and humulone are often studied together due to their similar structures and properties, with research exploring their relative utilization in brewing and their respective isomerization products. []

Adhumulone

    Compound Description: Adhumulone is another alpha-acid found in hops, contributing to the bitter flavor of beer. [, , , , , , , ] Like humulone and cohumulone, it is a phloroglucinol derivative. [, , , , , ]

    Relevance: Adhumulone is structurally related to cohumulone, belonging to the same class of compounds (alpha-acids) and sharing the phloroglucinol core structure. [, , , , , ] The three compounds often occur together in hops and are analyzed jointly to determine hop quality and brewing characteristics. [, , ]

Colupulone

    Compound Description: Colupulone is a beta-acid found in hops and is analogous to cohumulone within the beta-acid family. [, , , , , , , , ] It contributes less to the bitterness of beer compared to alpha-acids but possesses significant bactericidal properties. [, , , , , , , , ]

    Relevance: Colupulone mirrors the structural relationship that cohumulone has with humulone. They share the same core structure but belong to different classes: cohumulone is an alpha-acid, while colupulone is a beta-acid. [, , , , , , , , ] Research suggests a constant ratio between colupulone in the beta-acid fraction and cohumulone in the alpha-acid fraction across different hop varieties. []

Lupulone

    Compound Description: Lupulone, similar to colupulone, is a beta-acid present in hops. [, , , , , , , ] Like other beta-acids, it contributes less to the bitter taste of beer compared to alpha-acids but possesses antibacterial activity. [, , , , , , , ]

    Relevance: Lupulone is a structural analog of cohumulone, differing in the side chain and belonging to the beta-acid family instead of the alpha-acid family. [, , , , , , , ] Research has explored the parallel between the cohumulone/humulone ratio in alpha-acids and the colupulone/lupulone ratio in beta-acids across various hop varieties. []

Isocohumulone

    Compound Description: Isocohumulone is formed during the thermal isomerization of cohumulone in the brewing process. [, , , , ] It exists as cis and trans isomers, each with different bitterness properties. [, , , , ] Isocohumulone significantly contributes to the bitter taste of beer. [, , , , ]

    Relevance: Isocohumulone is the isomerization product of cohumulone, formed during the boiling of wort in beer production. [, , , , ] The conversion of cohumulone to isocohumulone is a critical step in developing the bitter flavor of beer. [, , , , ]

Hulupones

    Compound Description: Hulupones are transformation products observed during the isomerization of alpha-acids, appearing in a chromatographic region similar to isohumulones. [] They exhibit distinct absorption spectra, closely resembling those of humulinones. []

    Relevance: Although not direct isomers, hulupones emerge during the same processes that convert cohumulone to isocohumulone. [] Their presence and spectral characteristics are used to monitor the transformation of alpha-acids. []

Cohumulinone

    Compound Description: Cohumulinone is formed from the oxidation of cohumulone. [] It is a single, well-defined product of this oxidation process. []

    Relevance: Cohumulinone is a direct oxidation product of cohumulone. [] This relationship highlights the chemical reactivity of cohumulone and the potential for generating a diverse range of derivatives. []

Tetrahydroisocohumulone

    Compound Description: Tetrahydroisocohumulone is a more stable, reduced form of isocohumulone. [] It is used in some beers to provide a consistent level of bitterness. []

    Relevance: Tetrahydroisocohumulone highlights the potential for modifying cohumulone to achieve specific characteristics, in this case, enhanced stability. []

Source and Classification

Cohumulone is sourced from hops, which are flowering plants used extensively in brewing. The classification of cohumulone falls under organic acids, specifically vinylogous acids due to its structural characteristics. As an alpha acid, it plays a critical role in brewing by contributing to the bitterness that balances the sweetness of malted grains. The presence and concentration of cohumulone can vary significantly among different hop varieties, affecting their utility in brewing processes .

Synthesis Analysis

Methods of Synthesis

Cohumulone can be synthesized through both natural biosynthetic pathways and chemical synthesis. In nature, it is biosynthesized from isovaleryl-CoA and malonyl-CoA through a series of enzymatic reactions involving phlorovalerophenone synthase. This process yields a benzenoid compound that undergoes prenylation to form cohumulone.

Chemical Synthesis:

  1. Starting Material: Benzene-1,2,3,5-tetrol.
  2. Reaction with Isovaleryl Chloride: Acylation produces 2,3,4,6-tetrahydroxyisovalerophenone.
  3. Prenylation: This intermediate is then treated with 1-bromo-3-methyl-2-butene to yield cohumulone.

These methods highlight the complexity involved in both natural and synthetic pathways for producing this important compound .

Molecular Structure Analysis

Cohumulone's molecular structure consists of a phloroglucinol core with multiple isoprenoid side chains. The specific arrangement includes:

  • Molecular Formula: C21H30O5
  • Structural Features: It contains three isoprenoid side chains: two prenyl groups and one isovaleryl group.

The structural configuration contributes to its properties as an alpha acid and its role in imparting bitterness to beer .

Chemical Reactions Analysis

Cohumulone undergoes several chemical reactions during the brewing process:

  • Isomerization: When hops are boiled during brewing, cohumulone is transformed into iso-alpha acids (cis- and trans-isohumulone). This reaction enhances solubility and bitterness.
  • Degradation Products: Cohumulone can also degrade into various oxidized derivatives during storage or processing.

The efficiency of these reactions depends on factors such as boiling time and temperature, which influence the degree of bitterness achieved in the final beverage .

Mechanism of Action

Cohumulone's mechanism of action primarily revolves around its role in imparting bitterness to beer. Upon heating during brewing:

  1. Isomerization Process: Cohumulone undergoes structural changes that convert it into iso-alpha acids.
  2. Bitterness Contribution: These iso-alpha acids are more soluble in water than their parent compounds, allowing them to effectively contribute to the perceived bitterness of beer.

Additionally, iso-alpha acids exhibit antibacterial properties that help preserve beer by inhibiting certain bacteria without affecting yeast essential for fermentation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cohumulone typically appears as a yellowish resinous solid.
  • Solubility: It is not water-soluble but becomes soluble upon isomerization during boiling.

Chemical Properties

  • Acidity: As an organic acid, it exhibits acidic properties that contribute to its functionality in brewing.
  • Stability: Cohumulone can degrade over time or under certain conditions, leading to changes in flavor profile.

Relevant Data

Research indicates that higher concentrations of cohumulone correlate with increased bitterness levels in beer, impacting consumer preference and product formulation .

Applications

Cohumulone's primary application lies within the brewing industry:

  • Bitterness Agent: It is crucial for balancing flavors in various beer styles.
  • Preservative Qualities: Its antibacterial effects help maintain the integrity of beer during storage.
  • Research Potential: Ongoing studies are exploring its health benefits beyond brewing, including anti-inflammatory properties and potential metabolic effects .

Properties

CAS Number

511-25-1

Product Name

Cohumulone

IUPAC Name

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one

Molecular Formula

C20H28O5

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3

InChI Key

DRSITEVYZGOOQG-UHFFFAOYSA-N

SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

Synonyms

cohumulone

Canonical SMILES

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O

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